托拉色酮 8-O-葡萄糖苷

描述

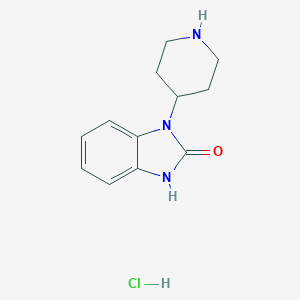

Torachrysone-8-O-β-D-glucoside: 是一种从植物何首乌(Polygonum multiflorum Thunb.)中分离得到的天然化合物。 它是一种萘糖苷,并因其多种生物活性而被研究,包括抗炎和抗氧化特性 .

科学研究应用

化学: 用作研究糖基化反应和糖苷合成模型化合物。

生物学: 研究其在细胞过程中的作用,包括其对酶活性和基因表达的影响。

工业: 用于开发基于天然产物的药物和营养保健品.

作用机制

Torachrysone-8-O-β-D-glucoside 主要通过抑制醛糖还原酶发挥作用,醛糖还原酶是一种参与多种醛和羰基化合物还原的酶。通过抑制这种酶,该化合物减少脂质过氧化和炎症。 它还上调 NRF2 途径下游的抗氧化因子表达,如谷胱甘肽-S-转移酶,这有助于解毒活性醛 .

生化分析

Biochemical Properties

Torachrysone 8-O-Glucoside functions as an effective inhibitor of Aldose Reductase (AR), an enzyme involved in the reduction of various aldehyde and carbonyl compounds . It interacts with AR, exhibiting strong binding affinity, and inhibits its activity .

Cellular Effects

Torachrysone 8-O-Glucoside influences cell function by up-regulating the mRNA levels of several antioxidant factors downstream of NRF2 . It significantly increases Glutathione S-transferase (GST), thus detoxifying 4-Hydroxynonenal (4-HNE) by facilitating the conjugation of 4-HNE to glutathione, forming Glutathione-4-Hydroxynonenal (GS-HNE) .

Molecular Mechanism

Torachrysone 8-O-Glucoside exerts its effects at the molecular level by blocking the conversion of GS-HNE to Glutathionyl-1,4-Dihydroxynonene (GS-DHN), thereby preventing the formation of protein adducts and inducing severe cellular damage .

Metabolic Pathways

Torachrysone 8-O-Glucoside is involved in the metabolism of lipid peroxidation products . It interacts with AR in this metabolic pathway .

准备方法

合成路线和反应条件: Torachrysone-8-O-β-D-glucoside 可以通过用葡萄糖糖基化Torachrysone来合成。反应通常涉及使用糖基供体和酸催化剂来促进糖苷键的形成。 反应条件通常包括 60-80°C 的温度范围和几个小时的反应时间 .

工业生产方法: Torachrysone-8-O-β-D-glucoside 的工业生产涉及从何首乌等天然来源中提取和纯化。 该过程包括溶剂提取,然后通过色谱技术分离和纯化化合物 .

化学反应分析

反应类型: Torachrysone-8-O-β-D-glucoside 经历各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 在温和条件下可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 采用硼氢化钠或氢化铝锂等还原剂。

主要产物: 由这些反应形成的主要产物取决于所用特定条件和试剂。 例如,氧化可能生成醌类,而还原可以生成醇衍生物 .

相似化合物的比较

类似化合物:

大黄素-8-O-β-D-葡萄糖苷: 另一种具有类似抗炎和抗氧化特性的萘糖苷。

大黄酸-8-O-β-D-葡萄糖苷: 以其抗炎和保肝作用而闻名。

独特性: Torachrysone-8-O-β-D-glucoside 独特之处在于它对醛糖还原酶的强抑制能力及其上调多种抗氧化因子的能力,使其成为治疗以脂质过氧化和炎症为特征的疾病的有希望的候选药物 .

属性

IUPAC Name |

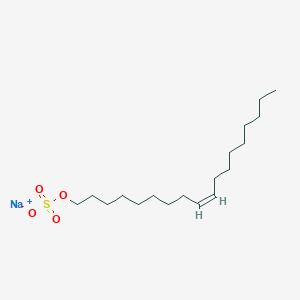

1-[1-hydroxy-6-methoxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(27-3)6-12(15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKWPHRULCFTBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64032-49-1 | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 - 152 °C | |

| Record name | Torachrysone 8-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: From which herbal medicine was Torachrysone 8-O-Glucoside identified as a potential bioactive compound?

A1: Torachrysone 8-O-Glucoside was identified as a potential Parkin-binding agent from the roots and rhizomes of two herbal medicines: Polygoni Cuspidati Rhizoma et Radix and Sophorae Flavescentis Radix [].

Q2: What is the pharmacokinetic behavior of Torachrysone 8-O-Glucoside after oral administration?

A2: A study in rats showed that Torachrysone 8-O-Glucoside, after oral administration of a Radix Polygoni Multiflori extract, is absorbed relatively quickly and exhibits high exposure levels in the liver and kidney. It's primarily excreted through feces and bile [, ].

Q3: Were there any studies conducted to assess the activity of Torachrysone 8-O-Glucoside on Parkin?

A3: While identified as a potential Parkin-binding compound through a novel screening method combining centrifugal ultrafiltration and liquid chromatography/mass spectrometry, further in vitro studies are needed to confirm its direct interaction with Parkin and any subsequent downstream effects [].

A3: Researchers employed a combination of techniques. Initially, centrifugal ultrafiltration was used to separate Torachrysone 8-O-Glucoside from the complex herbal matrix. Identification was achieved using liquid chromatography coupled with mass spectrometry (LC/MS) []. In a separate study focusing on pharmacokinetics, a UPLC-MS/MS method was developed for the simultaneous determination of Torachrysone 8-O-Glucoside and other constituents in rat plasma following oral administration of a Radix Polygoni Multiflori extract [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)